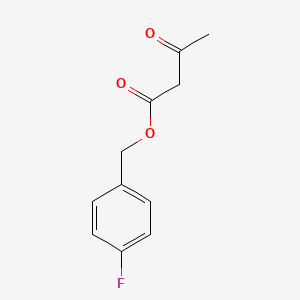

(4-Fluorophenyl)methyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

61312-57-0 |

|---|---|

Molecular Formula |

C11H11FO3 |

Molecular Weight |

210.20 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl 3-oxobutanoate |

InChI |

InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |

InChI Key |

JWPKOCDHGKWCAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 4 Fluorophenyl Methyl 3 Oxobutanoate Derivatives

Enolization and Keto-Enol Tautomerism in β-Keto Ester Systems

A defining characteristic of β-keto esters like (4-Fluorophenyl)methyl 3-oxobutanoate is their existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.comyoutube.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. youtube.com

In the keto tautomer, the compound exists with two distinct carbonyl groups. The enol tautomer is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"), where the hydroxyl proton can form an intramolecular hydrogen bond with the nearby ester carbonyl oxygen. youtube.com This hydrogen bonding creates a stable six-membered pseudo-ring, which is a significant driving force for enolization. youtube.com

For most simple ketones and aldehydes, the keto-enol equilibrium heavily favors the keto form, often by a factor of 10⁴ or more. masterorganicchemistry.com However, for β-dicarbonyl systems, including β-keto esters, the enol form is significantly more stable and present in a much higher proportion at equilibrium. youtube.com The stability of the enol tautomer is influenced by several factors:

Conjugation: The C=C double bond of the enol is in conjugation with the C=O group of the ester, which provides resonance stabilization. youtube.com

Intramolecular Hydrogen Bonding: As mentioned, the formation of a stable, six-membered ring through hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen significantly stabilizes the enol form. youtube.com

Aromaticity: In cyclic systems where enolization can lead to an aromatic ring, the enol form can be overwhelmingly favored. youtube.com

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com The specific ratio of keto to enol tautomers for this compound would depend on factors such as the solvent, temperature, and concentration.

The equilibrium between the keto form and the stabilized enol form, featuring an intramolecular hydrogen bond.

The equilibrium between the keto form and the stabilized enol form, featuring an intramolecular hydrogen bond.Nucleophilic and Electrophilic Reactivity Profiles of β-Keto Esters

The dual functionality of β-keto esters imparts both nucleophilic and electrophilic character, making them highly versatile synthetic intermediates.

Nucleophilic Reactivity: The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic due to the electron-withdrawing effects of both adjacent carbonyls. Deprotonation by a base generates a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and can react with a wide range of electrophiles. The negative charge is delocalized over the α-carbon and both oxygen atoms, but reactions with electrophiles typically occur at the α-carbon, leading to C-alkylation or C-acylation.

Electrophilic Reactivity: Both the keto and ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. youtube.com The ketonic carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations. For instance, strong nucleophiles like organometallic reagents will preferentially attack the ketone, while reactions with weaker, nitrogen-based nucleophiles like hydrazines can lead to cyclization, as discussed in subsequent sections.

The table below summarizes the dual reactivity profile of β-keto esters.

| Reactivity Type | Reactive Site | Description | Common Reactions |

| Nucleophilic | α-Carbon | The enolate, formed by deprotonation of the α-carbon, acts as a strong carbon nucleophile. | Alkylation, Acylation, Michael Addition |

| Electrophilic | Keto Carbonyl | The ketone carbonyl is a primary site for nucleophilic attack, being more reactive than the ester. | Condensation with amines/hydrazines, Reduction, Grignard reactions |

| Electrophilic | Ester Carbonyl | The ester carbonyl is less reactive but can be attacked by strong nucleophiles or undergo hydrolysis/transesterification. | Saponification, Reduction (with strong reducing agents), Ammonolysis |

Diversification Strategies through Functional Group Interconversions

The ketone and ester moieties in this compound can be selectively modified to generate a variety of other functional groups, further expanding its synthetic utility.

Reduction of the Ketone: The ketone can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction yields the corresponding β-hydroxy ester. Diastereoselective reductions can be achieved using specialized reagents, such as in the Narasaka-Prasad reduction, which employs sodium borohydride in the presence of a chelating agent to produce syn-1,3-diols from δ-hydroxy-β-keto esters. nih.gov

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester groups to yield a 1,3-diol.

Ester Hydrolysis (Saponification): The ester group can be hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidification. This process, known as saponification, converts the ester into a carboxylic acid. The resulting β-keto acid is often unstable and can undergo decarboxylation upon heating to yield a methyl ketone.

Conversion to Amides: The ester can be converted to an amide by reacting with an amine (ammonolysis), although this often requires harsh conditions. A milder approach involves converting the ester to the corresponding carboxylic acid first, followed by standard amide coupling reactions.

These transformations allow for the strategic modification of the β-keto ester scaffold, providing access to a diverse range of molecular architectures.

Cyclization Reactions and Heterocycle Formation from β-Ketoester Precursors

β-Keto esters are cornerstone building blocks for the synthesis of a wide variety of heterocyclic compounds. The presence of two electrophilic centers and an acidic α-carbon provides the necessary functionality for condensation and cyclization reactions with various binucleophilic reagents.

Pyrroles, a class of five-membered aromatic heterocycles, can be synthesized from β-keto esters through several methods. One common approach is a variation of the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of a β-keto ester with an α-halo ketone and an amine or ammonia (B1221849). Another powerful method is a three-component reaction involving an α-hydroxyketone, a β-keto ester or nitrile, and an aniline (B41778), which can produce highly substituted pyrroles. nih.gov For instance, reacting this compound with an appropriate α-amino ketone would lead to a substituted pyrrole through a Paal-Knorr type condensation, where the amine attacks one carbonyl and the α-carbon of the amine component attacks the other carbonyl, followed by dehydration.

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and highly efficient method for synthesizing five-membered nitrogen-containing heterocycles, specifically pyrazolones. nih.gov This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds via condensation of the hydrazine with the more reactive keto-carbonyl group of the β-keto ester, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of an alcohol.

Using this compound and a substituted hydrazine (R-NHNH₂), a variety of 1-substituted pyrazolones can be synthesized. nih.gov Pyrazolines, the partially saturated analogues of pyrazoles, are typically synthesized from the reaction of α,β-unsaturated ketones with hydrazines. researchgate.net

The table below illustrates potential pyrazolone (B3327878) products from the reaction of this compound with different hydrazines.

| Hydrazine Reactant | Resulting Pyrazolone Product |

| Hydrazine (NH₂NH₂) | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one |

| Phenylhydrazine | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

| Methylhydrazine | 2,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one |

β-Keto esters can also serve as precursors for six-membered heterocycles like dihydropyrans and piperidines.

Dihydropyrans: These structures can be formed through various routes. For example, an asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters can yield functionalized dihydropyran derivatives. nih.gov Another approach involves the Michael addition of the β-keto ester enolate to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular aldol (B89426) condensation or cyclization to form the dihydropyran ring.

Piperidines: The synthesis of piperidine (B6355638) rings often involves the Hantzsch dihydropyridine (B1217469) synthesis, which condenses a β-keto ester, an aldehyde, and ammonia or an amine. The resulting dihydropyridine can then be reduced to the corresponding piperidine. Alternatively, the ketone functionality of the β-keto ester can undergo reductive amination with an amine containing a suitable functional group that can subsequently cyclize to form the piperidine ring.

Annulation to Naphthol and Quinoline (B57606) Derivatives

The β-ketoester functionality within this compound serves as a versatile precursor for the construction of fused heterocyclic and carbocyclic ring systems through annulation reactions. Notably, this compound is a suitable substrate for established synthetic methodologies leading to the formation of naphthol and quinoline scaffolds, which are significant structural motifs in medicinal chemistry and materials science.

Naphthol Derivatives: The synthesis of naphthol derivatives from β-ketoesters can be achieved through various condensation reactions. While specific examples utilizing this compound are not extensively documented, the general reactivity of β-ketoesters allows for their participation in annulation strategies. For instance, condensation reactions with suitable dienophiles or through sequential Michael addition and intramolecular aldol condensation reactions can, in principle, lead to substituted naphthol structures. The reactivity of the active methylene (B1212753) group and the carbonyl functionalities in this compound are central to these transformations.

Quinoline Derivatives: The construction of the quinoline ring system from β-ketoesters is well-established through several named reactions, including the Combes, Conrad-Limpach, and Knorr syntheses. jptcp.comwikipedia.orgnih.gov These methods typically involve the condensation of a β-ketoester with an aniline or a related amino-aromatic compound.

In the context of this compound, the Conrad-Limpach synthesis offers a direct route to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgsynarchive.com The reaction proceeds via the initial formation of a Schiff base between the aniline and the keto group of the β-ketoester. wikipedia.org Subsequent thermal or acid-catalyzed cyclization and dehydration afford the corresponding 4-hydroxyquinoline. wikipedia.orgnih.gov The reaction of this compound with aniline, for example, would be expected to yield (4-Fluorophenyl)methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. The general mechanism involves the attack of the aniline on the keto group, formation of an enamine intermediate, and subsequent intramolecular cyclization. researchgate.net

The Combes quinoline synthesis provides an alternative pathway, particularly when reacting with anilines under acidic conditions. wikipedia.orgcambridge.org This reaction involves the formation of a β-amino-α,β-unsaturated ketone intermediate from the reaction of an aniline with a β-dicarbonyl compound, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org

The following table illustrates the expected products from the reaction of this compound with various anilines via the Conrad-Limpach synthesis, a versatile method for quinoline synthesis.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Aniline | (4-Fluorophenyl)methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | High temperature (e.g., 250 °C) in an inert solvent like mineral oil |

| This compound | 4-Methoxyaniline | (4-Fluorophenyl)methyl 6-methoxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | 4-Chloroaniline | (4-Fluorophenyl)methyl 6-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Thermal condensation |

This table presents hypothetical products based on established reactivity patterns of β-ketoesters in the Conrad-Limpach synthesis.

Radical Reactions and Mechanistic Considerations in β-Ketoester Chemistry

The chemistry of β-ketoesters is not limited to ionic reactions; they can also participate in transformations involving radical intermediates. The active methylene group, situated between two carbonyl functionalities, is susceptible to oxidation to generate an α-keto radical. nih.gov This reactive intermediate can then undergo a variety of subsequent reactions, including cyclizations and intermolecular additions.

In the case of this compound, the generation of a radical at the C-2 position would lead to a resonance-stabilized species. This radical can be generated through several methods, including the use of metal oxidants like manganese(III) acetate (B1210297) or through photoredox catalysis. nih.govacs.org

Radical Cyclizations: A significant application of radical chemistry with β-ketoesters is in the construction of cyclic systems. acs.org If this compound were appropriately substituted with an unsaturated moiety (e.g., an alkene or alkyne), the generated α-keto radical could undergo intramolecular cyclization. nih.gov The regioselectivity of such cyclizations (e.g., exo vs. endo) is typically governed by Baldwin's rules. For instance, a 5-exo-trig cyclization is generally a favored pathway. nih.gov

Mechanistic Considerations: The mechanism of these radical reactions typically involves three main stages: initiation, propagation, and termination.

Initiation: This step involves the generation of the initial radical species. In the context of β-ketoesters, this can be the homolytic cleavage of a weak bond in a radical initiator (like AIBN) or the single-electron oxidation of the β-ketoester enolate by a metal complex or a photocatalyst. nih.govacs.org

Propagation: The initially formed radical reacts with the β-ketoester to generate the key α-keto radical intermediate. This radical can then participate in the desired bond-forming event (e.g., addition to a double bond). The resulting radical product must then be able to propagate the chain by reacting with another molecule.

Termination: The radical chain is terminated by the combination of two radical species or by disproportionation.

Recent advancements in photoredox catalysis have enabled the generation of β-keto radicals under mild conditions using visible light. acs.org This approach often involves the single-electron oxidation of the enolate form of the β-ketoester by an excited photocatalyst. The resulting radical can then engage in various synthetic transformations. acs.org

The following table outlines potential radical transformations of a hypothetical derivative of this compound, highlighting the versatility of radical-mediated reactions in β-ketoester chemistry.

| Substrate | Reaction Type | Radical Initiator/Mediator | Expected Product |

| (4-Fluorophenyl)methyl 2-(pent-4-en-1-yl)-3-oxobutanoate | Intramolecular Radical Cyclization | Mn(OAc)₃ | A cyclopentane-fused derivative |

| This compound | Intermolecular Radical Addition to an Alkene | Photoredox catalyst, visible light | Adduct of the β-ketoester and the alkene |

This table illustrates hypothetical transformations to demonstrate the potential radical reactivity of the this compound scaffold.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of different nuclei, the precise arrangement of atoms can be deduced.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of (4-Fluorophenyl)methyl 3-oxobutanoate, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the active methylene protons of the butanoate chain, and the terminal methyl protons. The presence of the electronegative fluorine atom and carbonyl groups will influence the chemical shifts of nearby protons. The keto-enol tautomerism of the 3-oxobutanoate moiety could also result in additional, distinct sets of signals for the enol form.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet of doublets (or Multiplet) | 2H | Aromatic protons ortho to the CH₂ group |

| ~7.10 | Doublet of doublets (or Multiplet) | 2H | Aromatic protons ortho to the Fluorine atom |

| ~5.15 | Singlet | 2H | Benzylic methylene protons (O-CH₂) |

| ~3.50 | Singlet | 2H | Methylene protons alpha to two carbonyls (active methylene) |

| ~2.25 | Singlet | 3H | Terminal methyl protons (CH₃-C=O) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. The carbonyl carbons of the ester and ketone groups are expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone carbonyl carbon (C=O) |

| ~167 | Ester carbonyl carbon (O-C=O) |

| ~163 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to Fluorine (C-F) |

| ~132 (d) | Aromatic ipso-carbon attached to the CH₂ group |

| ~130 (d) | Aromatic carbons ortho to the CH₂ group |

| ~115 (d) | Aromatic carbons ortho to the Fluorine atom |

| ~66 | Benzylic methylene carbon (O-CH₂) |

| ~50 | Methylene carbon (active methylene) |

| ~30 | Terminal methyl carbon (CH₃) |

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. A typical chemical shift for a fluorine atom on a benzene (B151609) ring is expected around -113 to -116 ppm relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum of this compound is expected to show strong absorption bands characteristic of its ester and ketone carbonyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1745 | C=O stretch | Ester carbonyl |

| ~1720 | C=O stretch | Ketone carbonyl |

| ~3000-2850 | C-H stretch | Aliphatic C-H |

| ~1600 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1220 | C-F stretch | Aryl-Fluoride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound (C₁₁H₁₁FO₃, Molecular Weight: 210.20 g/mol ). The fragmentation pattern can offer further structural clues.

Common fragmentation pathways would likely involve the cleavage of the ester bond. A prominent peak would be expected for the 4-fluorobenzyl cation ([C₇H₆F]⁺) at a mass-to-charge ratio (m/z) of 109. Another significant fragment could arise from the acetoacetate (B1235776) portion of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion with high precision. This data can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₁FO₃), the calculated exact mass is 210.06922. HRMS would be able to verify this value experimentally to within a few parts per million.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This method provides comprehensive data on the crystal lattice, molecular geometry, and intermolecular forces that dictate the packing of molecules in the solid state. For compounds like this compound, single-crystal XRD allows for an unambiguous determination of its structural characteristics.

The initial step in analyzing single-crystal X-ray diffraction data involves determining the unit cell parameters and the crystal's inherent symmetry, which are defined by its crystal system and space group. The crystal system classifies the lattice based on the lengths and angles of the unit cell axes (a, b, c, α, β, γ), while the space group describes the symmetry operations that relate the molecules within the unit cell.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds illustrates the type of information obtained. For instance, the crystal structure of (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate was determined to be in the triclinic system. nih.gov In another case, the compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was found to crystallize in an orthorhombic system with the space group P2221. scilit.comresearchgate.net This determination is fundamental as it provides the foundational framework for solving the complete crystal structure.

Table 1: Examples of Crystal System and Space Group Data from Related Compounds

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate scilit.comresearchgate.net | Orthorhombic | P2221 | a = 20.876 Å, b = 12.111 Å, c = 6.288 Å |

This table presents data from structurally similar molecules to illustrate the parameters determined through X-ray diffraction analysis.

Furthermore, X-ray diffraction is employed for the unequivocal determination of stereochemistry, such as the configuration around double bonds. nih.gov The conformation of flexible parts of a molecule, like the orientation of the phenyl rings relative to the rest of the structure, is also precisely defined. In the case of (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, the dihedral angle between its two benzene rings was measured to be 57.45°. researchgate.net This type of detailed structural information is critical for structure-activity relationship studies.

X-ray diffraction analysis extends beyond the individual molecule to illuminate how multiple molecules are arranged within the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid, such as melting point and solubility.

In related molecular crystals, a variety of interactions have been observed. The crystal structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate reveals that molecules form dimers through C—H···O interactions, and these dimers are further linked into ribbons. nih.gov Intramolecular hydrogen bonds, such as N—H···O, are also common and can stabilize the molecular conformation by forming ring motifs. nih.govnih.gov

Table 2: Common Intermolecular Interactions Observed in Related Crystal Structures

| Interaction Type | Description | Example from Related Compounds |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O, N, or F. | Intramolecular N—H···O bonds forming S(6) ring motifs. nih.govresearchgate.net |

| Intermolecular C—H···O interactions linking molecules into dimers. nih.gov | ||

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Face-to-face stacking of phenyl rings contributes to crystal stability. researchgate.net |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. | Stabilizes the packing of molecules in a head-to-tail fashion. researchgate.net |

Raman Spectroscopy for Reaction Monitoring and Structural Insights

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. It serves as a molecular fingerprint, allowing for structural characterization and the identification of specific functional groups. Beyond static analysis, Raman spectroscopy is exceptionally valuable as an in-situ, real-time tool for monitoring the progress of chemical reactions. nih.gov

By interfacing a Raman spectrometer with a reaction vessel or a continuous-flow reactor, chemists can track changes in the chemical composition of the reaction mixture over time. nih.gov The synthesis of a target molecule like this compound can be monitored by observing the disappearance of Raman peaks corresponding to the starting materials and the simultaneous appearance of new peaks characteristic of the product.

For example, the progress of a reaction can be quantified by monitoring the intensity of a specific vibrational band unique to a reactant or product. ed.ac.uk This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, pressure, or catalyst loading, without the need for sample extraction and offline analysis. nih.govnih.gov

Table 3: Application of Raman Spectroscopy in Chemical Process Monitoring

| Application | Methodology | Information Gained |

|---|---|---|

| Reaction Monitoring | An in-line probe measures Raman spectra of the reaction mixture at set time intervals. | Real-time tracking of reactant consumption and product formation. ed.ac.uk |

| Kinetic Analysis | The intensity of characteristic peaks is plotted against time. | Determination of reaction rates and mechanistic insights. |

| Process Optimization | Conditions are varied while monitoring the reaction profile in real-time. | Rapid identification of optimal temperature, flow rate, and reagent concentrations. nih.gov |

| Structural Verification | The final spectrum is compared against a reference standard or theoretical calculations. | Confirmation of product identity and detection of impurities. |

Theoretical and Computational Studies of 4 Fluorophenyl Methyl 3 Oxobutanoate and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and optimizing the molecular geometry of chemical compounds. researchgate.net For (4-Fluorophenyl)methyl 3-oxobutanoate, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed understanding of its structural and electronic characteristics. These calculations are fundamental for subsequent analyses, including the examination of molecular orbitals, electrostatic potential, and reactivity descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or acidity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Fluorophenyl Analog

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

Note: Data is representative of typical values for analogous aromatic esters and may not reflect the exact values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs of heteroatoms like oxygen. Regions of positive potential (blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or weakly charged regions.

For this compound, the MEP surface would show significant negative potential around the carbonyl oxygen atoms of the ester and keto groups, identifying them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The fluorine atom would also contribute to the negative potential. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic ring, would exhibit positive potential, marking them as sites for nucleophilic interaction.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. dergipark.org.tr

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. "Soft" molecules are more reactive. dergipark.org.tr

Electronegativity (χ) describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, representing its stabilization energy upon saturation by electrons from the environment. It is calculated as ω = µ² / 2η, where µ is the chemical potential (µ ≈ -χ). A high electrophilicity index points to a good electrophile. dergipark.org.tr

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Quantum Chemical Descriptors and Reactivity Predictions

The quantum chemical descriptors calculated through DFT provide a robust framework for predicting the chemical reactivity of this compound. researchgate.net The HOMO-LUMO gap is a primary indicator of stability, while the global descriptors offer a quantitative measure of its reactive nature. researchgate.net For instance, a high chemical hardness and a large energy gap would suggest that the molecule is relatively stable and less prone to reaction. The electrophilicity index helps to classify the molecule's character; a high value suggests it will act as a good electrophile in reactions. dergipark.org.tr These theoretical predictions are instrumental in understanding reaction mechanisms and designing new synthetic pathways.

Table 2: Calculated Global Reactivity Descriptors for a Fluorophenyl Analog

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.22 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.815 |

| Chemical Softness (S) | S = 1 / η | 0.355 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.035 |

| Chemical Potential (µ) | µ = -χ | -4.035 |

| Electrophilicity Index (ω) | ω = µ² / 2η | 2.89 |

Note: Data is representative and calculated based on the illustrative FMO energies in Table 1.

Analysis of Intramolecular and Intermolecular Interactions

The stability and crystal packing of a molecule are governed by a network of intramolecular and intermolecular interactions. Computational methods provide a detailed view of these non-covalent forces, such as hydrogen bonds and van der Waals interactions.

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

Table 3: Common Intermolecular Contacts and Their Typical Contributions from Hirshfeld Analysis of Related Compounds

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 30 - 45 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 15 - 25 |

| F···H / H···F | 5 - 15 |

Note: Percentages are illustrative based on studies of analogous fluorinated organic molecules.

Non-covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. The NCI index is a computational tool based on electron density (ρ) and its derivatives, which allows for the visualization and characterization of weak interactions. wikipedia.org In the context of this compound, NCI analysis can elucidate intramolecular and intermolecular interactions that influence its conformational preferences and potential interactions with other molecules.

The fluorine atom in the phenyl ring is a key site for non-covalent interactions. It can participate in hydrogen bonds, halogen bonds, and other van der Waals interactions, significantly impacting the molecule's physicochemical properties. researchgate.net Computational studies on fluorinated organic compounds often reveal complex networks of these interactions.

A theoretical NCI analysis of this compound would likely reveal several key interactions. Intramolecularly, hydrogen bonds may exist between the ester oxygen and nearby hydrogen atoms, contributing to the stability of certain conformers. The fluorophenyl group can engage in π-π stacking interactions if the molecule crystallizes or aggregates. Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor.

The strength and nature of these non-covalent interactions can be qualitatively and quantitatively assessed using NCI plots and by analyzing the sign of the second eigenvalue (λH) of the electron density Hessian. wikipedia.org These computational approaches provide a deeper understanding of the forces governing the molecular architecture.

Table 1: Predicted Non-covalent Interactions in this compound

| Interaction Type | Participating Atoms/Groups | Predicted Strength | Significance |

| Hydrogen Bonding | C=O --- H-C | Weak | Conformational Stability |

| Halogen Bonding | C-F --- O=C | Weak | Intermolecular Packing |

| π-π Stacking | Fluorophenyl rings | Moderate | Crystal Packing/Aggregation |

| van der Waals | Various | Weak | Overall Molecular Shape |

Conformational Analysis and Tautomeric Equilibria (Computational Approaches)

Beta-keto esters like this compound can exist in equilibrium between their keto and enol tautomers. researchgate.net Computational chemistry provides powerful tools to investigate this tautomeric equilibrium and to perform a detailed conformational analysis of each tautomer.

The relative stability of the keto and enol forms is influenced by factors such as the solvent and temperature. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to determine the geometric parameters and relative energies of the different tautomers and conformers. researchgate.net

For this compound, the keto form is generally expected to be more stable in the gas phase and in nonpolar solvents. However, the enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. researchgate.net The presence of the electron-withdrawing fluorine atom on the phenyl ring may subtly influence the keto-enol equilibrium compared to its non-fluorinated analog.

Conformational analysis of the flexible side chain is also crucial. Rotation around the various single bonds can lead to multiple local energy minima. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Table 2: Theoretical Relative Energies of Tautomers of a Generic Beta-Keto Ester

| Tautomer | Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Keto | Anti | 0.0 | 0.0 |

| Keto | Gauche | 1.5 | 1.2 |

| Enol | Cis (H-bonded) | 2.8 | 1.8 |

| Enol | Trans | 10.2 | 8.5 |

Note: This table represents typical theoretical values for a generic beta-keto ester and may not be exact for this compound.

Spectroscopic Property Predictions (e.g., Computational NMR, IR, Raman)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT and ab initio calculations can provide theoretical NMR chemical shifts, IR vibrational frequencies, and Raman scattering activities. researchgate.netresearchgate.net

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors of the nuclei. These theoretical values can then be correlated with experimental data to confirm the structure and assign the observed peaks. The presence of the fluorine atom would lead to characteristic splitting patterns in the NMR spectrum of the phenyl ring, which can also be modeled computationally.

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These calculations can help in the assignment of the experimental vibrational bands to specific molecular motions. For instance, the characteristic C=O stretching frequencies of the ketone and ester groups in the keto tautomer, and the C=C and O-H stretching frequencies in the enol tautomer, can be predicted.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Keto Form)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C=O (Ketone) | Stretching | ~1725 | Moderate |

| C=O (Ester) | Stretching | ~1740 | Moderate |

| C-F | Stretching | ~1230 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1500 | Strong |

| C-H (Aromatic) | Stretching | ~3100-3000 | Weak |

| C-H (Aliphatic) | Stretching | ~2990-2850 | Moderate |

Note: These are approximate values based on typical computational results for similar compounds and are subject to variation based on the level of theory and basis set used in the calculation.

Applications and Advanced Research Directions in Organic Synthesis

Role as Versatile Synthons for Advanced Intermediates

(4-Fluorophenyl)methyl 3-oxobutanoate is recognized for its utility as a versatile precursor in the synthesis of advanced chemical intermediates. researchgate.net The presence of both electrophilic and nucleophilic centers, along with the activatable methylene (B1212753) group, allows for a wide range of chemical transformations, making it a powerful tool for building complex molecules. researchgate.net

The synthesis of heterocyclic compounds is a major focus of pharmaceutical research, and this compound serves as a critical starting material in this endeavor. uwindsor.ca One of the most prominent applications is in the Biginelli reaction, a one-pot, three-component condensation that yields 3,4-dihydropyrimidinones (DHPMs). wikipedia.orgorganic-chemistry.orgorganicreactions.org These DHPM scaffolds are of significant pharmacological interest, exhibiting a broad spectrum of biological activities, including roles as calcium channel blockers and antihypertensive agents. wikipedia.org

The general scheme for the Biginelli reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea). organic-chemistry.org When this compound is employed, it leads to the formation of DHPMs bearing a fluorophenyl group, a common motif in modern pharmaceuticals. The reaction mechanism typically begins with the condensation of the aldehyde and urea to form an acyl imine intermediate, which is then attacked by the enol of the β-ketoester. wikipedia.orgorganic-chemistry.org Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. wikipedia.org The use of fluorinated β-ketoesters in these reactions is an established strategy for producing fluorinated heterocyclic libraries for drug discovery. researchgate.net

A patent for novel androgen and glucocorticoid receptor modulators explicitly lists this compound as a compound used in their synthesis, highlighting its direct relevance in the creation of pharmaceutically active agents. google.comgoogle.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |

|---|---|---|---|---|

| β-Ketoester (e.g., this compound) | Aromatic Aldehyde | Urea or Thiourea | Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)3) | 3,4-Dihydropyrimidinones (DHPMs) |

Beyond single-ring heterocycles, the reactivity of β-ketoesters like this compound can be harnessed to construct more intricate molecular frameworks, including fused heterocycles and spirocycles. Fused heterocyclic systems are common in natural products and pharmaceuticals, and numerous synthetic strategies have been developed for their assembly. organic-chemistry.orgnih.gov For example, β-ketoesters can participate in tandem reactions where an initial condensation is followed by an intramolecular cyclization to form bicyclic or polycyclic systems. core.ac.uk

Spirocycles, compounds containing two rings connected by a single atom, represent another important structural class in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of spirocyclic compounds often involves intramolecular cyclization or cycloaddition reactions. rsc.org Methodologies such as the Matteson-type annulation can be adapted for the construction of spirocycles from cyclic ketones, a process where β-ketoester derivatives could serve as key intermediates. nih.gov While specific examples employing this compound are not extensively documented, its fundamental reactivity as a β-ketoester makes it a suitable candidate for established synthetic routes leading to these complex structures. rsc.org

Enantioselective and Diastereoselective Transformations in Complex Molecule Synthesis

The synthesis of single-enantiomer drugs is a critical objective in pharmaceutical development. Consequently, the development of enantioselective and diastereoselective transformations involving key synthons is of paramount importance. For β-ketoesters, a primary focus has been the asymmetric reduction of the ketone functionality to produce chiral β-hydroxy esters, which are valuable precursors for a variety of bioactive molecules.

Research in this area has explored both metal-catalyzed and organocatalyzed methods for the asymmetric fluorination and modification of β-ketoesters to create chiral centers. mdpi.comnih.gov The utility of such enantiomerically enriched fluorinated building blocks is significant, as the stereochemistry of the fluorine-bearing carbon can profoundly influence biological activity. While the broader class of fluorinated β-ketoesters has been the subject of extensive research in asymmetric synthesis, detailed studies focusing specifically on the enantioselective transformations of this compound are an emerging area of interest.

Development of Novel Catalytic Systems for β-Ketoester Modifications

The efficiency and selectivity of reactions involving β-ketoesters are heavily dependent on the catalyst employed. Research into novel catalytic systems aims to improve yields, enhance stereoselectivity, and broaden the scope of possible transformations. For fluorinated β-ketoesters, catalysts must be robust enough to operate effectively without being deactivated by the presence of fluorine.

A range of metal-catalyzed and organocatalytic methods have been developed for reactions such as fluorination, trifluoromethylation, and alkylation of β-ketoesters. mdpi.comnih.gov For instance, chiral metal complexes, often featuring ligands like TADDOL, have been shown to act as Lewis acids that activate the β-ketoester, enabling stereoselective fluorination. mdpi.com The ongoing development of new catalysts is crucial for unlocking the full synthetic potential of substrates like this compound, allowing for more precise and efficient construction of complex fluorinated molecules.

Application in Continuous Flow Synthesis and Real-time Reaction Monitoring

Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis of pharmaceutical intermediates is an area of active research.

Reactions involving versatile intermediates like β-ketoesters are excellent candidates for adaptation to flow systems. A continuous flow setup could allow for the rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and facilitate the safe handling of reactive intermediates. Furthermore, the integration of real-time reaction monitoring techniques, such as in-line spectroscopy (IR, NMR), can provide immediate feedback on reaction progress, leading to improved process control and efficiency. While the application of continuous flow synthesis specifically to reactions involving this compound is not yet widely reported, it represents a significant future direction for the manufacturing of fluorinated pharmaceutical intermediates.

Future Research Perspectives and Challenges for Fluorinated β-Ketoesters in Organic Synthesis

The future of fluorinated β-ketoesters like this compound in organic synthesis is promising, yet it is accompanied by distinct challenges. A primary goal for future research is to expand the library of complex molecules that can be accessed from these building blocks. This includes the development of novel multicomponent reactions and tandem cyclization strategies to create diverse heterocyclic systems.

A significant challenge lies in achieving high levels of stereocontrol in reactions involving these substrates. The development of more active and highly selective catalysts for asymmetric transformations remains a key objective. Furthermore, exploring the reactivity of the fluorinated aromatic ring, in addition to the β-dicarbonyl moiety, could open up new avenues for molecular diversification.

Finally, the translation of synthetic routes involving fluorinated β-ketoesters from laboratory-scale batch reactions to industrial-scale continuous flow processes presents both an opportunity and a challenge. Overcoming issues related to catalyst stability, solvent compatibility, and process control will be crucial for realizing the full potential of these valuable synthons in the large-scale production of advanced materials and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluorophenyl)methyl 3-oxobutanoate, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via a Knoevenagel condensation between 4-fluorobenzaldehyde and methyl acetoacetate under alkaline conditions (e.g., using piperidine as a catalyst). Post-condensation, hydrolysis and decarboxylation steps yield the final product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst loading to maximize yield (>75%). Continuous flow reactors may improve scalability and reduce side products .

- Key Data : Typical yields range from 65% (batch) to 82% (flow reactor). Purity is confirmed via HPLC (>98%) using C18 columns and acetonitrile/water gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

- Methodology :

- ¹H NMR : Look for characteristic signals: δ 2.45–2.65 ppm (keto-CH₂), δ 5.10–5.30 ppm (ester CH₂), and aromatic protons at δ 7.25–7.45 ppm (4-fluorophenyl group) .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .

- MS : Molecular ion peak at m/z 210.2 (C₁₁H₁₁FO₃) with fragmentation patterns matching loss of CO₂ (44 Da) and CH₃O (31 Da) .

Q. What purification strategies effectively remove common byproducts (e.g., unreacted starting materials or hydrolysis derivatives)?

- Methodology : Column chromatography using silica gel and ethyl acetate/hexane (1:4) eluent removes unreacted 4-fluorobenzaldehyde. Recrystallization from ethanol/water (3:1) eliminates hydrolysis byproducts like 3-oxobutanoic acid .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : Comparative studies with non-fluorinated analogs (e.g., phenylmethyl 3-oxobutanoate) reveal enhanced electrophilicity at the keto group due to fluorine’s inductive effect. Kinetic assays (e.g., reaction with Grignard reagents) show a 30% faster rate for the fluorinated compound . Density functional theory (DFT) calculations can model charge distribution and transition states .

Q. How can contradictory reports about its inhibitory activity against cyclooxygenase (COX) enzymes be resolved?

- Methodology : Discrepancies may arise from assay conditions (e.g., COX-1 vs. COX-2 isoforms, enzyme source species). Standardize assays using recombinant human COX isoforms and measure IC₅₀ values under controlled pH (7.4) and cofactor (heme) conditions. Structural analogs (e.g., methyl ester vs. free acid derivatives) should be tested to assess the role of ester hydrolysis in bioactivity .

Q. What strategies improve the compound’s stability during long-term storage for pharmacological studies?

- Methodology : Degradation pathways (e.g., ester hydrolysis or keto-enol tautomerization) are minimized by storing the compound in anhydrous DMSO at –20°C under argon. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products .

Q. How can derivatives of this compound be designed to enhance blood-brain barrier (BBB) permeability for CNS-targeted applications?

- Methodology : Introduce lipophilic groups (e.g., halogenation at the phenyl ring or alkylation of the ester) to improve logP values. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability coefficients. Molecular docking studies predict interactions with BBB transport proteins (e.g., P-glycoprotein) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.